An In-depth Technical Guide to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
An In-depth Technical Guide to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. The compound 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid (CAS No. 1392804-23-7) represents a key intermediate, combining the reactive potential of the thiazole nucleus with the functional versatility of a carboxylic acid moiety. The presence of a chlorine atom on the thiazole ring further modulates its electronic character and offers a potential vector for further chemical modification. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, expected reactivity, and potential applications, serving as a critical resource for researchers engaged in the synthesis and utilization of novel thiazole-based compounds.
Physicochemical and Structural Properties
Precise experimental data for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is not extensively reported in publicly available literature. However, based on its structure and data from closely related analogues, we can predict and estimate its core physicochemical properties.
Table 1: Physicochemical Properties of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
| Property | Value | Source/Method |
| CAS Number | 1392804-23-7 | Chemical Abstract Service |
| Molecular Formula | C₅H₄ClNO₂S | --- |
| Molecular Weight | 177.61 g/mol | --- |
| Boiling Point | 333.9 ± 22.0 °C | Predicted[1] |
| Density | 1.592 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 3.70 ± 0.10 | Predicted[1] |
| Melting Point | Est. 155-156 °C | Estimated based on the isomer 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid[2] |
| Solubility | Soluble in organic solvents | Based on the properties of similar compounds[3] |
Structural Representation:
Caption: Chemical structure of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid.
Synthesis and Methodology
A robust and widely applicable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. A plausible synthetic route for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid, adapted from established procedures for similar compounds, is outlined below.[4]
Proposed Synthetic Pathway:
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 4-chloro-1,3-thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiooxalamide (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 4-chloro-1,3-thiazole-2-carboxylate.
Step 2: Hydrolysis to 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
-
Hydrolysis: Dissolve the purified ethyl 4-chloro-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (40-50 °C) until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. The precipitation of the carboxylic acid should be observed.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Chemical Reactivity and Derivatives
The reactivity of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is dictated by its two primary functional components: the thiazole ring and the carboxylic acid group.
-
Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with amines to yield amides.
-
Reduction: Reduction to the corresponding alcohol, 2-(4-chloro-1,3-thiazol-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, although the presence of the chloro and acetic acid groups will influence the regioselectivity. The chlorine atom at the C4 position can potentially be displaced by strong nucleophiles under specific conditions, allowing for further functionalization of the ring.
Potential Applications in Drug Discovery and Development
While specific biological activities for 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid are not extensively documented, the structural motifs present suggest several promising avenues for research.
-
Anti-inflammatory Agents: Numerous thiazole derivatives containing an acetic acid residue have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[5] The structural similarity of the target compound to known non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compelling candidate for evaluation as a selective COX-1 or COX-2 inhibitor.
-
Antimicrobial and Anticancer Agents: The thiazole scaffold is present in a wide array of compounds exhibiting antimicrobial and antiproliferative activities.[6] Further derivatization of the carboxylic acid moiety to amides or other functional groups could lead to the discovery of novel therapeutic agents in these areas.
-
Synthetic Building Block: As a bifunctional molecule, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid provides a handle for peptide coupling or linkage to other pharmacophores, while the chloro-substituted thiazole ring offers opportunities for further chemical elaboration.
Analytical Characterization (Predicted)
-
¹H NMR: A singlet for the proton at the C5 position of the thiazole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the two carbons of the thiazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon bearing the chlorine atom will also be present.
-
FTIR: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and vibrations associated with the C=N and C-S bonds of the thiazole ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the carboxylic acid group and other characteristic fragments.
Safety and Handling
As with any laboratory chemical, 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid should be handled with appropriate safety precautions. It is expected to be an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Conclusion
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel therapeutic agents. While a comprehensive experimental characterization is yet to be widely published, its fundamental properties and reactivity can be reliably inferred from established chemical principles and data from related compounds. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, to aid researchers in its effective utilization in their scientific endeavors.
References
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Online] Available at: [Link]
- Osmaniye, D., & Saglik, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
-
PubMed. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. [Online] Available at: [Link]
- Ali, A., et al. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Bioorganic & Medicinal Chemistry Letters, 27(4), 1017-1025.
- Gomha, S. M., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-13.
-
Ali, A., et al. (2016). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. ResearchGate. [Online] Available at: [Link]
- Al-Amiery, A. A., et al. (2024). Synthesis and characterization of a new ligand (E)-2-(4-((2-(2-((2-hydroxynaphthalen-1-yl) methylene) hydrazinyl) thiazol-4-yl) amino) phenyl) acetic acid, and its complexes. Al-Nahrain Journal of Science, 27(1), 1-8.
-
PubChem. {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. [Online] Available at: [Link]
- Al-Azzawi, A. M. J. (2011). Synthesis of New Schiff Bases and 2,3-Disubstituted-1,3-Thiazolidin-4-one Derivatives Containing Benzothiazole. Ibn Al-Haitham Journal for Pure and Applied Sciences, 24(2), 1-10.
-
Farmacia. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Online] Available at: [Link]
- Google Patents. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Journal of Drug Delivery and Therapeutics. SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. [Online] Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Online] Available at: [Link]
Sources
- 1. 2-(4-chloro-1,3-thiazol-2-yl)acetic acid | 1392804-23-7 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 [biosynth.com]
- 4. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
